molecular formula C11H14N2O2 B2446379 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one CAS No. 2365419-32-3

2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one

Cat. No.: B2446379
CAS No.: 2365419-32-3
M. Wt: 206.245
InChI Key: FDPKZWODWMSEQD-UHFFFAOYSA-N
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Description

“2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one” is a chemical compound with the CAS Number: 2365419-32-3 and a molecular weight of 206.24 . Its IUPAC name is 2-(tert-butyl)-3-hydroxy-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one .


Physical and Chemical Properties Analysis

The compound “this compound” has a molecular weight of 206.24 . It should be stored at refrigerated temperatures .

Scientific Research Applications

Chemical Structure and Properties

  • The compound tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl} -carbamate, related to 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one, is an example of an all-cis trisubstituted pyrrolidin-2-one. This compound's structure and intramolecular hydrogen bonding have been studied in detail, revealing key insights into its chemical properties and potential applications (Weber, Ettmayer, Hübner, & Gstach, 1995).

Synthesis and Application in Drug Development

  • A series of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones was synthesized and evaluated as anti-inflammatory/analgesic agents, showcasing the potential of this compound in drug development. Some of these compounds demonstrated dual inhibitory activity and had anti-inflammatory activities comparable to indomethacin, with reduced ulcerogenic effects (Ikuta, Shirota, Kobayashi, Yamagishi, Yamada, Yamatsu, & Katayama, 1987).

Potential in Organic Chemistry and Catalysis

  • The synthesis of 3-tert-butyl-2-hydroxy-5-(pyridin-4-yl)benzaldehyde via Suzuki cross-coupling reaction highlights the utility of this compound derivatives in organic synthesis and catalysis. This study provides valuable insights into the reactivity and potential applications of such compounds in chemical synthesis (Wang, Peizhong, Jili, Zheng, Suying, & Bai, 2014).

Mechanism of Action

Mode of Action

Pyrrolopyridine derivatives have been studied for their broad spectrum of pharmacological properties . More research is required to elucidate the specific interactions of this compound with its targets and the resulting changes.

Biochemical Pathways

Pyrrolopyridine derivatives have been found to exhibit a range of biological activities, including analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor activities . The specific pathways and downstream effects influenced by this compound need further investigation.

Properties

IUPAC Name

2-tert-butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-11(2,3)13-9(14)7-4-5-12-6-8(7)10(13)15/h4-6,10,15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPKZWODWMSEQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(C2=C(C1=O)C=CN=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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